molecular formula C9H17BrO2 B1600438 Methyl 8-bromooctanoate CAS No. 26825-92-3

Methyl 8-bromooctanoate

Cat. No.: B1600438
CAS No.: 26825-92-3
M. Wt: 237.13 g/mol
InChI Key: IZIJRYNUYQXBPG-UHFFFAOYSA-N
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Description

Significance as a Chemical Intermediate in Advanced Synthetic Methodologies

The true value of Methyl 8-bromooctanoate lies in its role as a chemical intermediate. The presence of two distinct functional groups allows for a variety of chemical transformations. The terminal bromine atom is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups. Simultaneously, the methyl ester can undergo reactions such as hydrolysis, amidation, or reduction.

This dual reactivity is elegantly exploited in numerous advanced synthetic methodologies. For instance, it is a key starting material in the synthesis of various organic compounds where the bromo group can participate in coupling reactions. A common synthetic route to produce this compound itself involves the esterification of 8-bromooctanoic acid. chemicalbook.comprepchem.com This precursor, 8-bromooctanoic acid, is also a valuable synthetic intermediate used in the production of other complex molecules. lookchem.com

Overview of Research Trajectories Involving this compound

Research involving this compound is diverse and continues to expand. A significant area of investigation is its use in the synthesis of biologically active molecules and natural products. For example, it has been employed in the synthesis of phytoprostanes, which are prostaglandin-like compounds found in plants. researchgate.net In one reported synthesis, this compound was used in a regioselective alkylation step. researchgate.net

Furthermore, its utility extends to the synthesis of conformationally restrained peptides, where it can be used to create macrocyclic structures intended to stabilize specific peptide conformations, such as the α-helix. ucl.ac.uk The synthesis of sulfur-containing heterocyclic fatty acids, which have been isolated from natural sources like rapeseed and mustard oil, has also utilized this compound as a starting material. unit.no In these syntheses, the bromo group is often converted to a more reactive iodo group via a Finkelstein reaction to facilitate subsequent coupling reactions. unit.no

Beyond natural product synthesis, this compound is also employed in materials science. Its ethyl ester analog, Ethyl 8-bromooctanoate, has been used to functionalize nanoparticles.

Historical Context of its Utilization in Complex Molecule Construction

The use of bifunctional building blocks like this compound has a long-standing history in organic synthesis. The ability to selectively manipulate different parts of a molecule is a cornerstone of constructing complex molecular targets. Early applications likely focused on straightforward chain elongation and functional group interconversion.

Over time, as synthetic methodologies became more sophisticated, so too did the applications of molecules like this compound. Its incorporation into multi-step total syntheses of natural products showcases the evolution of its use. For instance, its role in the synthesis of components of insect pheromones and other signaling molecules highlights its importance in chemical ecology research. The structural characterization of complex molecules present in trace amounts often relies on the synthesis of authentic samples, a process where intermediates like this compound are invaluable. db-thueringen.de

The following table provides a summary of the physical and chemical properties of this compound:

PropertyValue
CAS Number 26825-92-3
Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
Appearance Colorless liquid guidechem.com
Boiling Point 73°-76°C / 0.05 mm Hg prepchem.com
Refractive Index nD23 1.4614 prepchem.com

This table summarizes some of the key reactions involving this compound:

Reaction TypeReagentsProduct Type
Esterification (synthesis) 8-bromooctanoic acid, Methanol (B129727), H2SO4 prepchem.comThis compound
Finkelstein Reaction Sodium iodide unit.noMethyl 8-iodooctanoate
Nucleophilic Substitution Various nucleophilesSubstitution at the 8-position
Coupling Reactions Organometallic reagentsCarbon-carbon bond formation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-bromooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJRYNUYQXBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455477
Record name Methyl 8-bromooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-92-3
Record name Methyl 8-bromooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 8 Bromooctanoate

Esterification of 8-Bromooctanoic Acid

The most direct method for synthesizing methyl 8-bromooctanoate is the Fischer esterification of 8-bromooctanoic acid with methanol (B129727). masterorganicchemistry.com This acid-catalyzed reaction is a well-established and efficient method for producing esters. chemguide.co.uk

Acid catalysts are essential for the esterification process, with sulfuric acid and thionyl chloride being common choices. chemguide.co.ukprepchem.com

Sulfuric Acid Catalysis: A widely used method involves heating a mixture of 8-bromooctanoic acid and methanol in the presence of concentrated sulfuric acid. chemguide.co.ukprepchem.com The sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol. masterorganicchemistry.comreddit.com The reaction is typically carried out at reflux temperature for several hours to drive the equilibrium towards the formation of the ester. prepchem.com

Thionyl Chloride: An alternative approach utilizes thionyl chloride in methanol. reddit.comcommonorganicchemistry.com Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ. reddit.com This anhydrous HCl then serves as the acid catalyst for the esterification reaction. This method is advantageous as it provides a dry acidic environment, which can be beneficial for the reaction.

A different synthetic route involves the reaction of 8-bromooctanoic acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethyl-formamide. chemicalbook.com

To maximize the yield and purity of this compound, several reaction conditions can be optimized.

Reaction Time and Temperature: The rate of esterification is influenced by both time and temperature. reddit.com Heating the reaction mixture, often to the reflux temperature of the alcohol, increases the reaction rate. chemguide.co.ukprepchem.com The optimal reaction time is determined by monitoring the disappearance of the starting carboxylic acid. google.com

Catalyst Concentration: The amount of acid catalyst can affect the reaction rate. While a catalytic amount is sufficient, adjusting the concentration can influence the speed of the reaction.

Removal of Water: Esterification is a reversible reaction, with water as a byproduct. masterorganicchemistry.com Removing water as it is formed shifts the equilibrium towards the product side, thereby increasing the yield of the ester. In laboratory settings, this can be achieved through azeotropic distillation.

Purification: After the reaction is complete, the crude product is typically purified to remove unreacted starting materials, the catalyst, and byproducts. A common workup procedure involves washing the organic layer with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. prepchem.com The product is then dried over an anhydrous salt like magnesium sulfate (B86663) and purified by distillation under reduced pressure. prepchem.com

Table 1: Comparison of Esterification Methods

Catalyst Reagents Typical Conditions Yield
Sulfuric Acid 8-bromooctanoic acid, methanol Reflux, 5 hours Not specified prepchem.com
Thionyl Chloride 8-bromooctanoic acid, methanol Reflux, 16 hours High (qualitative) brainly.in
Methyl Iodide/K2CO3 8-bromooctanoic acid, methyl iodide Room temperature, overnight 85% chemicalbook.com

Alternative Synthetic Routes to this compound Precursors

An alternative to the direct esterification of commercially available 8-bromooctanoic acid is the synthesis of this precursor from simpler, more readily available starting materials. One such route begins with 1,6-dibromohexane (B150918) and diethyl malonate. google.comchemicalbook.com

This multi-step synthesis involves the formation of 8-bromooctanoic acid, which can then be esterified to yield this compound. google.com

The first step is the alkylation of diethyl malonate with 1,6-dibromohexane. google.com Diethyl malonate has acidic α-protons and can be deprotonated by a base, such as sodium ethoxide, to form a nucleophilic enolate. ucalgary.ca This enolate then undergoes a nucleophilic substitution reaction (SN2) with 1,6-dibromohexane. By controlling the stoichiometry, a monosubstitution is favored, yielding 2-(6-bromohexyl)diethyl malonate.

The resulting 2-(6-bromohexyl)diethyl malonate is then converted to 8-bromooctanoic acid through a two-step process: ester hydrolysis followed by decarboxylation. google.comucalgary.ca

Ester Hydrolysis: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid, 2-(6-bromohexyl)malonic acid. This is typically achieved by heating with a base, such as sodium hydroxide (B78521), followed by acidification. google.comchemicalbook.com

Decarboxylation: The substituted malonic acid is then heated, which leads to the loss of carbon dioxide (decarboxylation) to produce 8-bromooctanoic acid. google.comucalgary.ca This decarboxylation is a characteristic reaction of malonic acids substituted at the α-position. beilstein-journals.org

Once 8-bromooctanoic acid is synthesized, it can be esterified with methanol as described in section 2.1 to produce this compound. google.com

Considerations for Industrial Scale Synthesis and Efficiency

The industrial-scale synthesis of this compound is primarily governed by principles of process optimization, economic viability, and adherence to green chemistry standards. The selection of a synthetic route and its associated process parameters are critical for achieving high yield, purity, and cost-effectiveness. The most common industrial approach is the Fischer esterification of 8-bromooctanoic acid with methanol, catalyzed by a strong acid.

The choice of catalyst is a pivotal factor in the industrial synthesis of this compound. While traditional homogeneous catalysts like sulfuric acid are effective, they present challenges in terms of reactor corrosion, difficult separation from the product stream, and generation of acidic waste. mdpi.comresearchgate.net Consequently, industrial processes are increasingly favoring heterogeneous catalysts.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported sulfonic acids, offer significant advantages. mdpi.com They are easily separable from the reaction mixture, allowing for simpler product purification and catalyst recycling, which reduces operational costs and environmental impact. mdpi.com The efficiency of these catalysts is influenced by factors such as pore size, surface area, and the density of acidic sites. Optimization of catalyst loading is crucial; while a higher catalyst concentration can increase the reaction rate, it may also lead to undesirable side reactions and increased costs. For instance, in the esterification of adipic acid, a scalable model for specialty esters, a catalyst loading of 10% w/w of the acid feedstock was found to be optimal for achieving the highest conversion. acs.org

Table 1: Comparison of Catalysts for Industrial Esterification

Catalyst Type Advantages Disadvantages Typical Reaction Conditions
Homogeneous (e.g., H₂SO₄) High reaction rates, low initial cost. Corrosive, difficult to separate, waste generation. 60-100°C, atmospheric pressure.
Heterogeneous (e.g., Amberlyst-15) Easily separable, reusable, non-corrosive. Higher initial cost, potential for lower activity. 80-120°C, can be used in packed bed reactors.

| Enzymatic (e.g., Lipases) | High selectivity, mild reaction conditions. | High cost, sensitivity to temperature and pH. | 30-60°C, requires specific solvent systems. |

To maximize the yield of this compound and ensure the economic feasibility of the process, several key parameters must be carefully controlled and optimized.

Molar Ratio of Reactants: The Fischer esterification is a reversible reaction. researchgate.net To shift the equilibrium towards the formation of the ester, a stoichiometric excess of one of the reactants, typically the less expensive one (methanol), is used. researchgate.net In industrial settings, a methanol to 8-bromooctanoic acid molar ratio significantly higher than the stoichiometric 1:1 is common, often ranging from 3:1 to 10:1. masterorganicchemistry.com

Temperature and Pressure: The reaction temperature influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote side reactions and increase energy costs. A typical temperature range for the acid-catalyzed esterification of carboxylic acids is between 60°C and 120°C. acs.org The reaction is usually carried out at atmospheric pressure, but operating under vacuum can aid in the removal of water, further driving the reaction to completion.

Water Removal: The continuous removal of water, a byproduct of the esterification, is critical for achieving high conversion rates. researchgate.net On an industrial scale, this is often accomplished through azeotropic distillation, where a solvent that forms an azeotrope with water is added to the reaction mixture. masterorganicchemistry.com As the azeotrope boils, water is removed, and the solvent can be condensed and recycled. Another technique is the use of a Dean-Stark apparatus. More advanced methods like pervaporation, which uses a semi-permeable membrane to selectively remove water, are also being explored for process intensification. mdpi.com

Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. For the production of this compound, this can involve the transition from traditional batch reactors to continuous flow systems.

Batch vs. Continuous Processing: While batch reactors offer flexibility for producing smaller quantities of specialty chemicals, continuous processes, such as those using packed bed reactors with a solid acid catalyst or reactive distillation, can offer significant advantages for larger scale production. sulzer.comaiche.org Continuous processes can lead to improved product consistency, higher throughput, and reduced operational costs. cerionnano.com Reactive distillation, in particular, combines the chemical reaction and product separation into a single unit, which can lead to substantial energy savings and reduced capital investment. sulzer.com

Table 2: Techno-Economic Comparison of Batch vs. Continuous Esterification

Parameter Batch Process Continuous Process (e.g., Reactive Distillation)
Capital Expenditure (CAPEX) Lower for small scale, higher for large scale. Higher initial investment, but can be lower per unit of product at scale. nih.gov
Operational Expenditure (OPEX) Higher due to labor-intensive operations and energy consumption for heating/cooling cycles. osti.gov Lower due to automation, reduced energy consumption, and less manual handling. osti.gov
Productivity Lower, limited by reactor size and cycle time. Higher, continuous production allows for greater throughput.
Product Quality & Consistency Can vary between batches. Generally higher and more consistent. cerionnano.com

| Flexibility | High, easy to switch between different products. cerionnano.com | Lower, dedicated to a specific product or a narrow range of products. |

Chemical Transformations and Reaction Mechanisms of Methyl 8 Bromooctanoate

Nucleophilic Substitution Reactions at the Bromine Center

The primary bromine atom in Methyl 8-bromooctanoate is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. These reactions are fundamental to the utility of this compound in synthesizing a diverse range of derivatives.

Finkelstein Reaction for Halogen Exchange (e.g., to Methyl 8-iodooctanoate)

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from alkyl chlorides or bromides. byjus.com88guru.com This reaction involves treating the alkyl halide with a solution of sodium iodide in acetone. byjus.com The transformation of this compound to Methyl 8-iodooctanoate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comscienceinfo.comiitk.ac.in

In this one-step process, the iodide ion acts as the nucleophile, attacking the carbon atom bonded to the bromine. 88guru.com This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center. byjus.comscienceinfo.com The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone, effectively removing it from the equilibrium. byjus.comscienceinfo.com

Reaction Scheme: Br-(CH₂)₇-COOCH₃ + NaI --(acetone)--> I-(CH₂)₇-COOCH₃ + NaBr(s)

ReactantReagentSolventProductByproduct
This compoundSodium IodideAcetoneMethyl 8-iodooctanoateSodium Bromide

Reaction with Carbanions and Organometallic Reagents

The electrophilic carbon atom attached to the bromine in this compound readily reacts with various carbon-based nucleophiles, including carbanions and organometallic reagents. These reactions are crucial for forming new carbon-carbon bonds.

Methyl-coenzyme M reductase (MCR) is a nickel-containing enzyme that catalyzes the final step in the biosynthesis of methane (B114726). acs.orgnih.gov The active form of the enzyme contains a Ni(I) center within a cofactor called F430. frontiersin.org One of the proposed mechanisms for methane formation involves the nucleophilic attack of the Ni(I) on the methyl group of methyl-coenzyme M, an SN2-type reaction that generates a Ni(III)-methyl intermediate. acs.org

By analogy, it is proposed that an alkyl bromide like this compound can react with the reduced form of MCR or similar nickel-containing metalloproteins. The nucleophilic Ni(I) center would attack the carbon bearing the bromine atom, displacing the bromide and forming a transient alkyl-nickel(III) adduct. This type of reactivity highlights the potential for bromoalkanes to interact with and alkylate metalloenzymes. The binding of the substrate triggers a conformational change that facilitates the reaction. nih.gov

Thioethers are an important class of organic compounds with applications in pharmaceuticals and materials science. nih.gov The synthesis of thioethers can be achieved through the reaction of an alkyl halide with a thiol or a thiol surrogate. In this reaction, the thiolate anion, generated by deprotonating a thiol with a base, acts as a potent nucleophile.

This compound can be readily converted to a thioether by reacting it with a thiol in the presence of a base. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the bromide ion. Odorless thiol surrogates, such as xanthates, can also be employed to generate thioethers from alkyl halides. researchgate.net

General Reaction Scheme: Br-(CH₂)₇-COOCH₃ + R-SH + Base --> R-S-(CH₂)₇-COOCH₃ + H-Base⁺ + Br⁻

ReactantReagentProduct Type
This compoundThiol (R-SH) / BaseThioether

Amidation Reactions via Carboxylic Acid Derivatives

The amide bond is a cornerstone of biological molecules and synthetic polymers. mdpi.com While this compound itself does not directly undergo amidation at the bromine center, it can be converted to a carboxylic acid derivative that can then be amidated.

The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 8-bromooctanoic acid. google.comsigmaaldrich.com This hydrolysis can be achieved under acidic or basic conditions. The resulting 8-bromooctanoic acid can then be activated for amidation. A common method involves converting the carboxylic acid to an acid chloride or using a coupling agent to facilitate the reaction with an amine. mdpi.comresearchgate.net Direct catalytic amidation of carboxylic acids is also an area of active research. researchgate.netsemanticscholar.org

Two-Step Reaction Sequence:

Br-(CH₂)₇-COOCH₃ + H₂O --(H⁺ or OH⁻)--> Br-(CH₂)₇-COOH + CH₃OH

Br-(CH₂)₇-COOH + R-NH₂ --(Coupling Agent)--> Br-(CH₂)₇-CONH-R + H₂O

Reactions Involving the Ester Functionality

The methyl ester group in this compound is also a site for chemical transformations. These reactions typically involve nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of the ester.

One of the most common reactions of the ester group is hydrolysis, as mentioned previously, which converts the ester to a carboxylic acid. Another important reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). libretexts.org These strong nucleophiles attack the carbonyl carbon of the ester. youtube.comsaskoer.ca The initial attack leads to the formation of a tetrahedral intermediate, which then collapses to form a ketone. youtube.com Since ketones are also reactive towards organometallic reagents, a second equivalent of the reagent will add to the ketone, ultimately forming a tertiary alcohol after an acidic workup. youtube.comsaskoer.ca

Reaction with Excess Grignard Reagent:

Br-(CH₂)₇-COOCH₃ + R-MgX --> Br-(CH₂)₇-C(O)-R + CH₃OMgX

Br-(CH₂)₇-C(O)-R + R-MgX --> Br-(CH₂)₇-C(R)₂-OMgX

Br-(CH₂)₇-C(R)₂-OMgX + H₃O⁺ --> Br-(CH₂)₇-C(R)₂-OH + MgX⁺ + H₂O

Functional GroupReagentInitial ProductFinal Product (after workup)
EsterExcess Organometallic Reagent (e.g., Grignard)KetoneTertiary Alcohol

Saponification to Carboxylic Acids

Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. For this compound, this reaction converts the methyl ester functional group into a carboxylic acid upon acidic workup, leaving the alkyl bromide moiety intact.

The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility of the ester. The mechanism proceeds via nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group and forming the 8-bromooctanoic acid.

In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (like the methoxide ion or excess hydroxide) to yield the highly stable carboxylate salt (8-bromooctanoate). This acid-base step is essentially irreversible and drives the reaction to completion. To obtain the final carboxylic acid product, an acidic workup (e.g., with HCl) is required in a separate step to protonate the carboxylate salt.

Reaction Scheme for Saponification:

Hydrolysis: CH₃(CH₂)₆CH₂BrCOOCH₃ + NaOH → Na⁺ ⁻OOC(CH₂)₇Br + CH₃OH

Acidification: Na⁺ ⁻OOC(CH₂)₇Br + HCl → HOOC(CH₂)₇Br + NaCl

Table 1: Reagents and Conditions for Saponification
ReagentSolventTemperatureProduct
Sodium Hydroxide (NaOH)Ethanol/Water0 °C to Room Temp.8-Bromooctanoic acid
Lithium Hydroxide (LiOH)THF/WaterRoom Temp.8-Bromooctanoic acid

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent for the reaction.

Base-Catalyzed Transesterification: Under basic conditions, the mechanism is initiated by the deprotonation of the reactant alcohol (e.g., ethanol) by a strong base to form an alkoxide (e.g., ethoxide). This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of this compound to form a tetrahedral intermediate. The intermediate then collapses, eliminating a methoxide ion and forming the new ester (e.g., ethyl 8-bromooctanoate). The process is an equilibrium, driven towards the product side by the high concentration of the reactant alcohol.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the methyl ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a neutral alcohol molecule (e.g., ethanol). This addition forms a protonated tetrahedral intermediate. A series of proton transfer steps follows, leading to the elimination of methanol as a leaving group and the formation of the new, protonated ester. Finally, deprotonation yields the final transesterified product.

Table 2: Comparison of Transesterification Conditions
ConditionCatalystReactant AlcoholKey Intermediate
BasicSodium Ethoxide (NaOEt)Ethanol (excess)Tetrahedral Alkoxide
AcidicSulfuric Acid (H₂SO₄)Ethanol (excess)Protonated Tetrahedral Intermediate

Cross-Coupling Reactions

The carbon-bromine bond in this compound allows it to participate in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, have traditionally been challenging for unactivated primary alkyl halides like this compound. The primary difficulties are two competing processes:

Slow Oxidative Addition: The initial step of the catalytic cycle, where the Pd(0) catalyst inserts into the carbon-halogen bond, is often slow for C(sp³)-Br bonds compared to C(sp²)-Br bonds.

Facile β-Hydride Elimination: Once an alkyl group is attached to the palladium center, it can readily undergo β-hydride elimination if there is a hydrogen atom on the second carbon from the metal. This process leads to the formation of an alkene byproduct and decomposition of the catalyst.

To overcome these challenges, specialized ligands are required. Bulky, electron-rich trialkylphosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), have been shown to promote the desired cross-coupling of unactivated primary alkyl bromides. These ligands stabilize the palladium catalyst, accelerate the rate of oxidative addition, and inhibit the undesired β-hydride elimination pathway, allowing for successful C-C bond formation even at room temperature.

Cobalt-Catalyzed Reductive Cross-Coupling Strategies

Cobalt-catalyzed reactions have emerged as a more affordable and sustainable alternative to those using precious metals like palladium. These reactions are particularly effective for coupling alkyl halides. In a typical reductive cross-coupling strategy, an aryl halide and an alkyl halide can be coupled directly in the presence of a cobalt catalyst and a stoichiometric reductant, such as magnesium or zinc metal.

This approach avoids the need to pre-form sensitive organometallic reagents (like Grignard or organozinc reagents). The proposed mechanism often involves the formation of a low-valent cobalt species that can react with both coupling partners, frequently through single-electron transfer (SET) pathways involving alkyl radical intermediates. However, a significant challenge in applying this method to this compound is potential functional group incompatibility. Research has shown that substrates containing ester or cyano groups can inhibit the reaction, likely by interfering with the metallic reductant or the cobalt catalyst itself.

Unsuccessful Cross-Coupling Attempts and Mechanistic Insights

Failures in cross-coupling reactions involving substrates like this compound can often be traced back to the inherent mechanistic hurdles of using alkyl halides.

Common Reasons for Failure:

Ligand Choice: Using standard palladium catalysts and ligands designed for aryl halides (e.g., PPh₃) will typically fail for alkyl bromides due to the slow oxidative addition and dominant β-hydride elimination pathways.

Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) or Co(0) catalyst, killing the reaction. Therefore, rigorous degassing of solvents and reactants is crucial.

Functional Group Interference: As noted for cobalt-catalyzed reactions, the ester group in this compound can be problematic. It may coordinate to the metal center or react with the reducing agent, preventing the desired catalytic cycle from proceeding.

Homocoupling: A common side reaction is the coupling of two identical partners (e.g., two molecules of the organometallic reagent or two molecules of the alkyl halide), which reduces the yield of the desired cross-coupled product.

Understanding these failure modes is critical for developing successful cross-coupling protocols. Success often hinges on finding a catalyst system (metal and ligand) that is highly active for the C-Br bond activation while being tolerant of the ester functionality and minimizing side reactions.

Derivatization for Complex Molecule Synthesis

The true utility of this compound lies in its bifunctional nature, which allows it to serve as a versatile linker or building block in the synthesis of more complex molecules. Each end of the molecule can be functionalized independently, enabling the introduction of an eight-carbon chain into a larger structure.

For instance, the bromide can be displaced by a nucleophile (e.g., in an Sₙ2 reaction) to attach the octanoate (B1194180) chain to another molecule. Subsequently, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be used for further transformations, such as amide bond formation or reduction to an alcohol. This strategy is valuable in the synthesis of bioactive molecules, such as certain fatty acid derivatives, signaling molecules, or macrocycles, where a specific chain length is required to act as a spacer between two other functional parts of the molecule. The analogous ethyl ester, ethyl 8-bromooctanoate, is known to be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting the role of such ω-halo fatty acid esters as important synthetic precursors.

Formation of Wittig Salts from this compound

The terminal alkyl bromide functionality of this compound makes it a suitable substrate for the formation of phosphonium (B103445) salts, which are the precursors to Wittig reagents. The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. libretexts.orgmasterorganicchemistry.com

The synthesis of the corresponding Wittig salt from this compound is typically achieved through a nucleophilic substitution reaction (SN2) with a phosphine, most commonly triphenylphosphine (B44618) (PPh3). masterorganicchemistry.com In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable phosphonium salt. masterorganicchemistry.comwikipedia.org

Reaction Scheme:

This compound + Triphenylphosphine → Methyl (8-(triphenylphosphonium)octanoate) bromide

This phosphonium salt can then be treated with a strong base, such as n-butyllithium or sodium hydride, to deprotonate the carbon atom adjacent to the phosphorus, yielding a phosphonium ylide, also known as a Wittig reagent. libretexts.orgwikipedia.org This ylide is a key intermediate for the olefination of carbonyl compounds. The presence of the methyl ester group on the other end of the molecule is generally tolerated in these reactions. wikipedia.org

ReactantReagentProductReaction Type
This compoundTriphenylphosphineMethyl (8-(triphenylphosphonium)octanoate) bromideSN2
Methyl (8-(triphenylphosphonium)octanoate) bromideStrong Base (e.g., n-BuLi)Methyl (8-(triphenylphosphoranylidene)octanoate)Acid-Base

This interactive table summarizes the two-step process to form a Wittig reagent from this compound.

Integration into Macrocyclic Systems and Peptide Synthesis

The bifunctional nature of this compound allows for its incorporation into macrocyclic structures and for the modification of peptides. N-alkylation of peptides is a known strategy to improve their bioavailability. rsc.org Macrocyclization can also enhance the pharmacological properties and bioactivity of peptides. mdpi.com

This compound can be used to introduce a flexible eight-carbon linker into peptide structures. For instance, the bromine can be displaced by a nucleophilic group on an amino acid side chain, such as the thiol group of cysteine or the amino group of lysine. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which can then form an amide bond with an N-terminal amine of the peptide, leading to cyclization.

The synthesis of large combinatorial libraries of macrocyclic peptides containing multiple N-alkylated residues is an area of significant interest. rsc.org While direct examples involving this compound were not found in the provided search results, its chemical properties make it a suitable candidate for such synthetic strategies.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression, and their inhibitors are being investigated as potential anti-cancer agents. researchgate.netnih.govmdpi.com Many HDAC inhibitors consist of three key components: a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. nih.gov

This compound can serve as a precursor for the synthesis of the linker region in these inhibitors. For example, it can be converted to methyl 8-aminooctanoate, which can then be coupled with other fragments to build the final inhibitor. researchgate.net The synthesis of novel Santacruzamate A analogs, a class of HDAC inhibitors, has been demonstrated using methyl 6-aminohexanoate (B3152083) and methyl 8-aminooctanoate as linker precursors. researchgate.net The general strategy involves the coupling of an amine-containing linker with a cap group, followed by further functionalization to introduce the zinc-binding moiety. researchgate.net

The use of linkers with varying lengths, such as the one derived from this compound, is a common strategy to optimize the inhibitory activity and selectivity of HDAC inhibitors. chemrxiv.org

HDAC Inhibitor ComponentPotential PrecursorRole of this compound
Linker RegionMethyl 8-aminooctanoateStarting material for the synthesis of the linker.
Cap GroupVarious aromatic/heterocyclic moietiesNot directly related.
Zinc-Binding GroupHydroxamic acid, etc.Not directly related.

This interactive table illustrates the role of this compound as a precursor for the linker region of HDAC inhibitors.

Use in the Synthesis of Radical and Non-Radical Carbazole (B46965) Derivatives for Molecular Electronics

Carbazole derivatives are widely used in materials science, particularly in the field of molecular electronics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.orgmdpi.com The synthesis of donor-bridge-acceptor (D-B-A) systems, which are crucial for photoinduced charge separation, often involves carbazole as the donor unit. ub.edu

This compound has been explicitly used in the synthesis of such carbazole derivatives. ub.edu In one reported synthesis, NH-carbazole is N-alkylated with this compound using sodium hydride as a base. ub.edu This reaction attaches the eight-carbon chain to the carbazole nitrogen. The terminal methyl ester is then saponified to a carboxylic acid. ub.edu This carboxylic acid is subsequently coupled with a radical-containing moiety to form the final D-B-A compound. ub.edu

Synthetic Steps:

N-alkylation: NH-carbazole + this compound (with NaH) → N-(7-methoxycarbonylheptyl)carbazole

Saponification: N-(7-methoxycarbonylheptyl)carbazole (with NaOH) → N-(7-carboxyheptyl)carbazole

Amidation: N-(7-carboxyheptyl)carbazole + Radical-containing amine → Final D-B-A molecule

This demonstrates a direct and effective application of this compound in the construction of complex molecules for advanced material applications. ub.edu

Application in the Synthesis of Ionizable Cationic Lipids for RNA Delivery

Lipid nanoparticles (LNPs) are a leading platform for the delivery of RNA therapeutics, such as siRNA and mRNA. nih.gov A key component of these LNPs are ionizable cationic lipids, which are positively charged at acidic pH to encapsulate the negatively charged RNA and become neutral at physiological pH to reduce toxicity. These lipids typically consist of a headgroup containing a protonatable amine and one or more hydrophobic tails.

This compound is a potential building block for the synthesis of the hydrophobic tails of these ionizable lipids. The long alkyl chain provides the necessary lipophilicity, while the terminal bromide and ester functionalities offer handles for further chemical modification. For example, the bromide can be used to alkylate an amine headgroup, and the ester can be reduced to an alcohol or converted to other functional groups to modulate the properties of the lipid tail. The development of biodegradable ionizable lipids is an active area of research, and the ester group in this compound could potentially be a site for enzymatic degradation. researchgate.net

While the direct use of this compound in the synthesis of clinically approved ionizable lipids like DLin-MC3-DMA was not found in the provided search results, its structure is well-suited for the combinatorial synthesis and screening of new libraries of ionizable lipids for RNA delivery. insidetx.com

Spectroscopic Characterization and Analytical Methodologies for Methyl 8 Bromooctanoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the precise structure of molecules. By interacting with electromagnetic radiation, molecules like Methyl 8-bromooctanoate produce unique spectra that act as molecular fingerprints, revealing the connectivity of atoms and the nature of their chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: In ¹H NMR analysis of this compound, each unique proton environment in the molecule generates a distinct signal. The characteristic signals include a singlet for the methyl ester protons (-OCH₃), a triplet for the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br), and another triplet for the methylene protons adjacent to the carbonyl group of the ester (-CH₂COO-). The remaining methylene groups in the alkyl chain typically appear as a complex multiplet.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. Key signals correspond to the carbonyl carbon of the ester group, the methoxy (B1213986) carbon (-OCH₃), the carbon bonded to the bromine atom (-CH₂Br), and the various methylene carbons along the aliphatic chain. nih.govchemicalbook.com

The following table summarizes the expected chemical shifts for this compound.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
-CH~3.67 (singlet)~51.5
-CH ₂-C=O~2.30 (triplet)~34.0
-CH ₂-Br~3.40 (triplet)~33.8
-(CH ₂)₄-~1.30-1.85 (multiplets)~24.5, ~28.0, ~28.5, ~32.7
-C =O-~174.2

Note: Actual chemical shifts can vary slightly depending on the solvent and instrument used.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk For this compound (C₉H₁₇BrO₂), the molecular weight is approximately 236.04 g/mol for the monoisotopic mass. nih.govchemspider.com

The mass spectrum typically shows a molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. libretexts.orgmiamioh.edu Key fragments observed in the mass spectrum of this compound would include ions resulting from the loss of the methoxy group ([M-OCH₃]⁺ at m/z 205/207) or the bromine atom ([M-Br]⁺ at m/z 157).

m/z Value Proposed Fragment Origin
236/238[C₉H₁₇BrO₂]⁺Molecular Ion ([M]⁺)
205/207[C₈H₁₄BrO]⁺Loss of methoxy radical (•OCH₃)
157[C₉H₁₇O₂]⁺Loss of bromine radical (•Br)
74[C₃H₆O₂]⁺McLafferty rearrangement product
59[COOCH₃]⁺Cleavage at the ester group

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1740 cm⁻¹. nist.gov Other significant peaks include C-H stretching vibrations from the alkyl chain (around 2850-2950 cm⁻¹) and the C-O stretching of the ester (around 1170 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region, generally between 500-650 cm⁻¹. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound, being a saturated aliphatic ester, lacks significant chromophores (i.e., conjugated pi systems). Therefore, it does not exhibit strong absorption in the standard UV-Vis range (200-800 nm). Any observed absorption would be weak and occur at shorter wavelengths (<220 nm), corresponding to n→π* transitions of the carbonyl group.

Chromatographic Separations for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of this compound and for isolating it from reaction mixtures or natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. jmchemsci.com this compound is sufficiently volatile and thermally stable to be analyzed directly by GC. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. Nonpolar or mid-polarity columns (e.g., those with a polydimethylsiloxane-based stationary phase) are commonly used. As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectra for identification. This technique is highly effective for quantifying the purity of this compound and identifying volatile impurities. For less volatile derivatives, a prior derivatization step to increase volatility may be necessary. gcms.cz

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are versatile techniques for separating components in a liquid mixture. lcms.cz These methods are well-suited for the analysis of this compound, especially in complex matrices or for preparative-scale purification. researchgate.net

The most common mode for this type of compound is reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comsielc.com A typical mobile phase would be a gradient of acetonitrile (B52724) and water. Because this compound lacks a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., 205-215 nm) may be used, or alternative detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS) can be employed for more sensitive and specific detection. UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption, by using columns with smaller particles. lcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique indispensable for monitoring the progress of chemical reactions involving this compound and its subsequent derivatives. This method allows for the qualitative assessment of a reaction's progression by separating the starting material from the product(s) and any intermediates on a solid stationary phase, typically silica (B1680970) gel, with the help of a liquid mobile phase.

The primary utility of TLC in this context is to observe the consumption of the starting material and the concurrent formation of the product. By spotting the reaction mixture on a TLC plate alongside reference spots of the pure starting material, a chemist can visually track the changes over time. A completed reaction is typically indicated by the complete disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product.

Methodology and Principles

The separation on a standard silica gel TLC plate is based on the principle of polarity. Silica gel is a highly polar stationary phase. Therefore, more polar compounds will adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Rf value.

The choice of mobile phase (eluent) is critical for achieving clear separation. For compounds like this compound, which are relatively nonpolar, a common mobile phase consists of a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to optimize the separation between the reactant and product spots. A typical starting point for developing a TLC method for these compounds is a 10:1 mixture of hexanes to ethyl acetate. chemicalbook.com

Application: Monitoring a Substitution Reaction

A representative example of TLC application is the monitoring of a nucleophilic substitution reaction where this compound is converted into a derivative, such as Methyl 8-(acetylthio)octanoate. This reaction involves the displacement of the bromide ion by a thioacetate (B1230152) anion.

In this specific transformation, the product, Methyl 8-(acetylthio)octanoate, is more polar than the starting material, this compound. This is because the acetylthio group (-S-C(=O)CH₃) is more polar than the bromo group (-Br). Consequently, the product will have a stronger affinity for the silica gel and will exhibit a lower Rf value compared to the reactant.

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate. The plate would typically have three lanes:

Reference Lane 1: A spot of pure this compound.

Reaction Lane: A spot of the reaction mixture.

Co-spot Lane: A spot where both the pure starting material and the reaction mixture are applied to the same point. This helps to confirm the identity of the starting material spot in the reaction lane.

As the reaction proceeds, the spot corresponding to this compound in the reaction lane will diminish in intensity, while a new, lower Rf spot corresponding to Methyl 8-(acetylthio)octanoate will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

Interactive Data Table: TLC Monitoring of this compound Substitution

The following table details the expected TLC results for the conversion of this compound to Methyl 8-(acetylthio)octanoate on a standard silica gel plate.

Compound NameRole in ReactionMobile Phase (Hexanes:Ethyl Acetate)Expected Rf ValuePolarity
This compound Starting Material10:1~ 0.50Less Polar
Methyl 8-(acetylthio)octanoate Product10:1~ 0.35More Polar

Detailed Research Findings

The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. For reproducible results, the TLC chamber must be saturated with the solvent vapors, which is achieved by lining the chamber with filter paper soaked in the eluent.

Visualization of the spots on the TLC plate is typically achieved using a UV lamp if the compounds are UV-active. However, as alkyl chains are not typically UV-active, a chemical stain is often required. A common and effective stain for general organic compounds is potassium permanganate (B83412) (KMnO₄) solution. When the dried TLC plate is dipped into this purple solution and gently heated, the compounds will appear as yellow or brown spots on a pink-purple background, allowing for the visualization of both the reactant and the product.

By meticulously applying these chromatographic principles, researchers can efficiently track the synthesis of various derivatives from this compound, ensuring the reaction has proceeded to completion before commencing the work-up and purification stages.

Green Chemistry Principles and Sustainable Synthesis of Methyl 8 Bromooctanoate

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

Several synthetic routes to Methyl 8-bromooctanoate can be evaluated using this metric:

Fischer Esterification: This common method involves reacting 8-bromooctanoic acid with methanol (B129727), using an acid catalyst like sulfuric acid. The only byproduct is water, leading to a very high atom economy. This route is highly efficient in terms of incorporating the atoms of the primary reactants into the final product. prepchem.com

Williamson-type Synthesis: An alternative route involves treating 8-bromooctanoic acid with a base such as potassium carbonate, followed by reaction with methyl iodide. chemicalbook.com This method generates significant inorganic salt byproducts (e.g., potassium iodide and potassium bicarbonate), resulting in a considerably lower atom economy compared to Fischer esterification. chemicalbook.com

Waste minimization is directly linked to atom economy. The Fischer esterification route is superior in this regard, as its primary waste stream is water. In contrast, routes involving stoichiometric reagents like potassium carbonate and methyl iodide produce salt waste that requires disposal, increasing the environmental burden. chemicalbook.com

Synthetic RouteKey ReactantsMajor ByproductsRelative Atom EconomyWaste Minimization Potential
Fischer Esterification8-bromooctanoic acid, MethanolWaterHighExcellent (benign byproduct)
Williamson-type Synthesis8-bromooctanoic acid, Potassium Carbonate, Methyl IodidePotassium Iodide, Potassium BicarbonateLowPoor (inorganic salt waste)
From 1,6-dibromohexane (B150918)1,6-dibromohexane, Diethyl malonate, etc.Various, depending on stepsLow (multi-step)Poor (multiple waste streams)

Use of Benign Solvents and Auxiliaries

In documented syntheses of this compound and its precursors, solvents such as N,N-dimethylformamide (DMF), methylene (B1212753) chloride, and diethyl ether are often used for reaction and purification. prepchem.comchemicalbook.com These solvents present various hazards:

N,N-dimethylformamide (DMF): A powerful solvent but is classified as a reproductive toxin.

Methylene Chloride: A common extraction solvent that is a suspected carcinogen.

Diethyl Ether: A highly volatile and flammable solvent.

Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives. Potential greener solvents for the synthesis of fatty acid esters include 2-methyltetrahydrofuran (B130290) (2-MeTHF), D-limonene, and p-cymene, which are derived from renewable sources and have better safety profiles. rsc.org In some cases, esterification can be performed in a solvent-free system, which is an ideal scenario. acs.orgresearchgate.net

Auxiliary substances like strong mineral acids (e.g., sulfuric acid) used as catalysts are corrosive and require neutralization during workup, generating salt waste. prepchem.com Greener alternatives include solid acid catalysts, which can be easily filtered and reused. mdpi.com

SubstanceRole in SynthesisClassificationPotential Green Alternative
N,N-dimethylformamide (DMF)Reaction SolventHazardous (Reproductive Toxin)Ionic Liquids, 2-MeTHF
Methylene ChlorideExtraction SolventHazardous (Suspected Carcinogen)Ethyl Acetate, Methyl t-Butyl Ether (MTBE)
Sulfuric AcidCatalystCorrosive, HazardousSolid acid catalysts (e.g., Amberlyst-15, zeolites) researchgate.net
Potassium CarbonateBase/AuxiliaryGenerates Salt WasteCatalytic base, Bicarbonates

Catalysis and Energy Efficiency in this compound Production

Catalysis is a cornerstone of green chemistry, as catalysts can significantly increase reaction rates, allow for milder reaction conditions, and reduce the need for stoichiometric reagents.

The production of this compound via Fischer esterification typically uses a homogeneous catalyst like sulfuric acid. prepchem.com While effective, this approach complicates product purification and catalyst recovery. A greener approach is the use of heterogeneous (solid) acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia. mdpi.comresearchgate.net These catalysts offer several advantages:

Easy Separation: They can be removed by simple filtration, eliminating aqueous workups.

Reusability: Solid catalysts can often be regenerated and reused for multiple reaction cycles.

Reduced Corrosion: They are generally less corrosive than strong mineral acids. mdpi.com

Enzymatic catalysis offers an even more sustainable alternative. Lipases, for instance, can catalyze esterification reactions under very mild conditions (near room temperature and neutral pH) and with high selectivity. mdpi.comnih.gov This reduces energy consumption and minimizes the formation of byproducts that can occur at the higher temperatures required for traditional acid catalysis. prepchem.com

Energy efficiency is improved by using highly active catalysts that enable lower reaction temperatures and shorter reaction times. The conventional method of heating a reaction mixture at reflux for several hours is energy-intensive. prepchem.com In contrast, enzyme-catalyzed processes or those using highly efficient solid acids can proceed at or near ambient temperature, leading to substantial energy savings. acs.org

Catalyst TypeExampleOperating ConditionsAdvantagesDisadvantages
Homogeneous AcidSulfuric Acid (H₂SO₄)High Temperature (Reflux)Low cost, high activityCorrosive, difficult to separate, waste generation mdpi.com
Heterogeneous AcidAmberlyst-15, ZeolitesModerate to High TemperatureReusable, easy to separate, non-corrosive mdpi.comHigher initial cost, potential for lower activity
EnzymaticLipases (e.g., Novozym 435)Mild Temperature (25-60°C)High selectivity, mild conditions, low energy use, biodegradable researchgate.netHigher cost, sensitivity to conditions (pH, temp)

Renewable Feedstock Utilization and Reduction of Derivatives

The principle of using renewable feedstocks aims to shift the chemical industry away from its dependence on finite petrochemical resources. The C8 (octanoate) backbone of this compound can potentially be sourced from renewable materials. Octanoic acid (also known as caprylic acid) is a naturally occurring fatty acid found in coconut oil and palm kernel oil, as well as in the milk of various mammals. solubilityofthings.comlivehelfi.comsigmaaldrich.comwikipedia.org Utilizing these bio-based sources to produce 8-bromooctanoic acid would represent a significant step towards a more sustainable synthesis. mdpi.com

The reduction of derivatives is another key green chemistry principle, which advises against the use of temporary modifying groups (protecting groups) whenever possible. Synthetic routes that require fewer steps and avoid the introduction and subsequent removal of such groups are preferred as they reduce reagent use and waste.

Comparing synthesis strategies for this compound:

A route starting from a renewable C8 source like caprylic acid, followed by bromination and esterification, is relatively direct.

In contrast, a synthesis that builds the carbon chain from smaller molecules, such as the malonic ester synthesis starting from 1,6-dibromohexane, involves the use of the malonate group as a temporary derivative to facilitate carbon-carbon bond formation. google.com This group is later removed through hydrolysis and decarboxylation, adding steps and generating waste, thereby making the process less efficient and less "green." google.com

Adopting a strategy that begins with a renewable C8 fatty acid and employs direct functionalization methods would align well with the goals of reducing derivatives and utilizing sustainable feedstocks.

Process Mass Intensity (PMI) Evaluation for Greenness Assessment

While atom economy is a useful theoretical metric, Process Mass Intensity (PMI) offers a more holistic and practical assessment of a process's environmental impact. acsgcipr.org PMI is defined as the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. acs.org

PMI = (Total Mass of Inputs) / (Mass of Product)

A lower PMI value indicates a greener, more efficient process with less waste. greenchemistry-toolkit.org In the pharmaceutical and fine chemical industries, PMI values can often be very high, frequently exceeding 100, with the bulk of the mass attributed to solvents and process water. acs.org

A hypothetical PMI calculation for a lab-scale Fischer esterification synthesis of this compound highlights the significant contribution of solvents. prepchem.com Based on a reported procedure, the inputs include the reactants (8-bromooctanoic acid, methanol), a catalyst (sulfuric acid), and large volumes of solvents for reaction and purification (ether, water, sodium bicarbonate solution, brine). prepchem.com The mass of these solvents and wash solutions far exceeds the mass of the product, leading to a high PMI.

Strategies to reduce PMI in the synthesis of this compound include:

Minimizing Solvent Use: Opting for solvent-free reaction conditions or using more concentrated reaction mixtures.

Recycling Solvents: Recovering and reusing solvents from purification steps.

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces the mass of inputs.

Improving Reaction Yield: Higher yields mean less unreacted starting material and a more efficient use of inputs, directly lowering the PMI.

By focusing on PMI, chemists can identify the largest sources of waste in a process and target them for optimization, leading to more sustainable and cost-effective manufacturing. acsgcipr.orgresearchgate.net

Sample PMI Contribution Analysis (Hypothetical)
Input CategoryDescriptionTypical Mass ContributionStrategy for Reduction
Reactants8-bromooctanoic acid, MethanolLow to ModerateOptimize stoichiometry, improve yield
SolventsEther, Methanol (as solvent)Very HighSwitch to solvent-free, use greener solvents, recycle solvents
Process WaterAqueous washes, extractionsHighMinimize aqueous workup, use solid catalysts
Reagents/AuxiliariesSulfuric acid, NaHCO₃, MgSO₄ModerateUse catalytic amounts, switch to recyclable catalysts

Future Directions and Emerging Research Avenues for Methyl 8 Bromooctanoate

Novel Catalytic Systems for Enhanced Transformations

The reactivity of the carbon-bromine bond in methyl 8-bromooctanoate is a cornerstone of its synthetic utility. Future research will prioritize the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability for its transformations.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Negishi reactions, are powerful tools for forming new carbon-carbon bonds. While traditionally used for aryl and vinyl halides, recent advancements have extended their applicability to alkyl halides. Future efforts will likely focus on developing more robust palladium catalysts with specialized ligands that can facilitate the coupling of this compound with a wider array of organometallic reagents under milder conditions. This would enable the synthesis of complex long-chain molecules with precise structural control.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems for transformations involving alkyl halides. These catalysts have shown promise in C-H activation and alkyl-alkylation reactions. Research in this area will likely explore the use of novel nickel-ligand complexes to mediate the coupling of this compound with various organic fragments, offering new pathways to functionalized long-chain esters.

Photoredox catalysis represents a paradigm shift in synthetic chemistry, utilizing visible light to drive chemical reactions under exceptionally mild conditions. The combination of photoredox catalysis with nickel catalysis, known as dual photoredox/nickel catalysis , has proven to be a particularly powerful strategy for the formation of C-C bonds from alkyl bromides. Future investigations will aim to harness this technology to engage this compound in previously challenging coupling reactions, opening up new avenues for the synthesis of intricate molecular architectures.

Catalytic SystemKey Features & AdvantagesPotential Application for this compound
Palladium-Catalyzed Cross-Coupling High efficiency, broad substrate scope, well-established.Synthesis of long-chain functionalized esters by coupling with organoboron or organozinc reagents.
Nickel-Catalyzed Cross-Coupling Cost-effective, effective for C-H activation and alkyl-alkylation.Direct functionalization of C-H bonds using this compound as an alkylating agent.
Dual Photoredox/Nickel Catalysis Mild reaction conditions, utilizes visible light, enables challenging transformations.Formation of complex molecules through radical-mediated cross-coupling reactions.

Integration into Advanced Materials Science Research

The bifunctional nature of this compound makes it an ideal candidate for incorporation into a variety of advanced materials. Its long alkyl chain can impart flexibility and hydrophobicity, while the terminal functional groups provide handles for polymerization or surface attachment.

One promising area is the synthesis of functionalized polymers . This compound can be used as an initiator or a monomer in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), to produce well-defined polymers with pendant ester groups. These ester groups can be further modified to introduce a range of functionalities, leading to materials with tailored properties for applications in drug delivery, coatings, and electronics.

Furthermore, this compound is a valuable precursor for the formation of self-assembled monolayers (SAMs) on various substrates. The terminal bromine can be converted to a thiol or other surface-active group, allowing the molecule to anchor to gold or other metallic surfaces. The long alkyl chain then promotes the formation of a highly ordered monolayer. Such functionalized surfaces have potential applications in biosensors, corrosion inhibition, and nanoelectronics. The ester functionality at the exposed interface of the SAM can be used to further tailor the surface properties.

The synthesis of novel nanomaterials also presents an exciting avenue for this compound. It can serve as a capping agent to control the size and stability of nanoparticles or be used as a building block for the construction of more complex nanostructures. The ability to introduce specific functionalities through the ester and bromide groups allows for the creation of hybrid nanomaterials with unique optical, electronic, or catalytic properties.

Material TypeRole of this compoundPotential Applications
Functionalized Polymers Initiator or functional monomer.Drug delivery systems, advanced coatings, electronic materials.
Self-Assembled Monolayers (SAMs) Precursor for surface modification.Biosensors, corrosion inhibitors, nanoelectronics.
Nanomaterials Capping agent or structural building block.Catalysis, imaging, targeted drug delivery.

Exploration in Biological and Medicinal Chemistry beyond Current Applications

While the current applications of this compound in medicinal chemistry are emerging, its potential as a versatile scaffold for the synthesis of novel bioactive compounds is vast. Its linear chain and terminal functional groups offer a platform for creating a diverse range of molecular architectures.

A significant area of future research lies in its use as a starting material for the synthesis of analogs of natural products . Many biologically active natural products contain long alkyl chains. This compound can serve as a key building block to systematically modify these structures, leading to the discovery of new derivatives with improved potency, selectivity, or pharmacokinetic properties.

The development of bifunctional molecules and linkers is another promising direction. The distinct reactivity of the ester and bromide functionalities allows for the orthogonal connection of two different molecular entities. This is particularly valuable in the design of proteolysis-targeting chimeras (PROTACs) and other targeted therapies where a linker connects a target-binding moiety to an effector molecule.

Furthermore, in the context of fragment-based drug discovery , derivatives of this compound could serve as valuable fragments for screening against various biological targets. The octanoate (B1194180) chain can explore hydrophobic pockets in proteins, while the functional handles allow for the elaboration of initial hits into more potent lead compounds. A notable example of its application is in the synthesis of novel cationic lipids, which are crucial components of lipid nanoparticle-based delivery systems for nucleic acids like siRNA and mRNA.

Development of High-Throughput Synthesis and Screening Methodologies

To fully unlock the potential of this compound as a versatile building block, the development of high-throughput synthesis and screening methodologies is essential. These approaches will accelerate the discovery of new materials and bioactive compounds derived from this platform.

Combinatorial synthesis techniques, such as parallel synthesis, can be employed to rapidly generate large libraries of this compound derivatives. By reacting the bromide or ester functionality with a diverse set of reagents in a spatially addressed format (e.g., in microtiter plates), hundreds or even thousands of new compounds can be synthesized simultaneously. This approach allows for the systematic exploration of chemical space around the this compound scaffold.

Once these compound libraries are generated, high-throughput screening (HTS) assays can be utilized to rapidly evaluate their properties. For materials science applications, this could involve automated screening of polymer properties or the characterization of self-assembled monolayers using high-throughput surface analysis techniques. In the context of drug discovery, HTS assays can be developed to screen for biological activity against a wide range of targets, such as enzymes and receptors. For instance, high-throughput assays for long-chain fatty acid transport proteins could be adapted to screen libraries of this compound derivatives.

The integration of automated synthesis platforms with artificial intelligence and machine learning algorithms represents the future of this field. These systems can not only synthesize and screen compounds at an unprecedented rate but also learn from the data to predict the properties of new, unsynthesized molecules, thereby guiding the design of the next generation of materials and therapeutics derived from this compound.

MethodologyDescriptionImpact on this compound Research
Combinatorial Synthesis Rapid generation of large libraries of derivatives through parallel reactions.Accelerated exploration of chemical space and structure-activity relationships.
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for specific properties or biological activities.Rapid identification of promising new materials and drug candidates.
Automated Synthesis and AI Integration of robotic synthesis with machine learning for intelligent compound design and optimization.Exponentially increases the efficiency of discovery and development cycles.

Q & A

Q. What are the standard synthetic protocols for Methyl 8-bromooctanoate?

this compound is typically synthesized via esterification of 8-bromooctanoic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide). Alternatively, bromination of methyl octanoate using reagents like PBr₃ or HBr in the presence of a peroxide initiator can yield the product. Post-synthesis purification involves solvent extraction, filtration, and reduced-pressure evaporation to remove excess reagents .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

  • ¹H NMR : Peaks at δ 3.39 ppm (t, J=6.8 Hz, CH₂Br) and δ 2.34 ppm (t, J=7.6 Hz, CH₂CO) indicate the bromoalkyl and ester carbonyl groups, respectively. Additional signals between δ 1.32–1.92 ppm correspond to methylene and methyl protons .
  • ¹³C NMR : The ester carbonyl appears at δ 173.8 ppm, while the brominated carbon resonates at δ 33.8–34.2 ppm .
  • IR Spectroscopy : A strong C=O stretch at 1734–1735 cm⁻¹ confirms the ester functionality .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in a cool, dry place away from oxidizing agents.
  • Follow waste disposal protocols for halogenated organics, as improper handling may release toxic HBr gas .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

  • Solvent Choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity and reaction rates .
  • Catalyst/Reagent Stoichiometry : Use a 5:1 molar ratio of NaI to this compound for efficient bromide-to-iodide substitution. Adding Na₂SO₄ as a drying agent minimizes side reactions .
  • Temperature/Time : Room-temperature reactions over 5 hours achieve >95% yield, avoiding decomposition from excessive heating .

Q. What strategies are effective in resolving conflicting spectral data during the characterization of this compound derivatives?

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or literature benchmarks .
  • Purity Assessment : Use TLC or HPLC to detect impurities. Recrystallization or column chromatography (silica gel, hexane/ethyl acetate eluent) can isolate pure compounds .
  • Error Analysis : Quantify measurement uncertainties (e.g., integration errors in NMR) and validate instrument calibration .

Q. How can this compound be utilized in the design of targeted drug delivery systems?

  • Linker Applications : The bromine atom serves as a reactive site for conjugating drugs (e.g., doxorubicin) via nucleophilic substitution. Post-conjugation, the ester group allows controlled hydrolysis under physiological conditions .
  • Characterization of Conjugates : Validate drug-linker stability using LC-MS and cytotoxicity assays (e.g., IC₅₀ measurements against cancer cell lines) .
  • In Vivo Studies : Monitor pharmacokinetics and biodistribution using radiolabeled or fluorescently tagged derivatives .

Methodological Considerations

  • Reproducibility : Document reaction parameters (solvent volume, stirring rate, temperature) meticulously to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and animal/human subject protocols when applicable .
  • Data Presentation : Use tables to summarize spectral data (e.g., NMR shifts) and statistical tools (e.g., Student’s t-test) for bioactivity analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 8-bromooctanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.